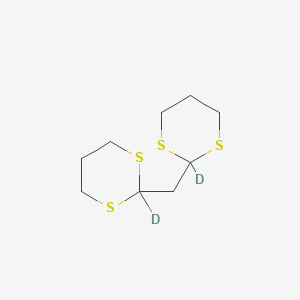

Bis(1,3-dithian-2-yl)methane-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-deuterio-2-[(2-deuterio-1,3-dithian-2-yl)methyl]-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKPLNHQJEQOL-XETGXLELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(SCCCS1)CC2(SCCCS2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483966 | |

| Record name | Bis(1,3-dithian-2-yl)methane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105479-87-6 | |

| Record name | 1,3-Dithiane-2-d, 2,2′-methylenebis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105479-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,3-dithian-2-yl)methane-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Deuterated Compounds in Advanced Chemical Research

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science

The strategic incorporation of deuterium into molecules has revolutionized numerous scientific fields. From elucidating the intricate steps of a chemical reaction to enhancing the performance of modern materials, deuterium labeling provides information that is often unobtainable through other means.

Deuterium labeling is a cornerstone for the study of reaction mechanisms, primarily through the kinetic isotope effect (KIE). researchgate.net The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning it requires more energy to break. Consequently, if a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow the reaction down. clearsynth.com By measuring this rate change, chemists can confirm the involvement of a specific C-H bond in the reaction's critical step, thereby mapping the reaction pathway with high precision. thalesnano.com

For a molecule like Bis(1,3-dithian-2-yl)methane-d2, its structure is particularly suited for studying reactions involving the abstraction of a proton from the central methylene (B1212753) bridge. The parent compound, Bis(1,3-dithian-2-yl)methane, and related 1,3-dithianes are fundamental in organic synthesis for forming carbon-carbon bonds. organic-chemistry.orguwindsor.ca The acidity of the protons on the carbon between the two sulfur atoms is a key feature of their chemistry. organic-chemistry.org Using the d2-labeled variant allows researchers to perform KIE studies to precisely determine the mechanism of deprotonation and subsequent nucleophilic attack, which are central to the synthetic utility of this class of compounds.

In materials science, the focus often lies on the durability and performance of organic materials. Deuteration has been shown to enhance the properties of materials like organic light-emitting diodes (OLEDs). researchgate.netacs.org The substitution of hydrogen with deuterium can dampen high-frequency molecular vibrations, which are often a pathway for non-radiative decay and degradation in electronic materials. researchgate.net This reduction in vibrational energy loss can lead to more stable and efficient devices.

While specific research on the application of this compound in materials science is not widely published, its sulfur-containing heterocyclic structure is a motif found in various organic electronic materials. The deuteration at the methylene bridge could potentially be explored for its effect on the photophysical properties and stability of larger polymer or small-molecule systems into which this fragment might be incorporated. The synthesis of deuterated polymers often requires deuterated monomers, highlighting a potential application for such compounds. europa.eu

Deuterium-labeled compounds are the gold standard for internal standards in quantitative analysis, especially in mass spectrometry (MS). thalesnano.compubcompare.ai An ideal internal standard co-elutes with the analyte during chromatography and behaves identically during sample preparation and ionization, but is distinguishable by the mass spectrometer. wikipedia.org Deuterated compounds fit this role perfectly, as they are chemically identical to their non-deuterated counterparts (analytes) but have a higher mass. clearsynth.com This allows for precise quantification by correcting for any analyte loss during sample handling or fluctuations in instrument response. wikipedia.orgclearsynth.com

This compound is an ideal internal standard for the accurate quantification of its unlabeled form, Bis(1,3-dithian-2-yl)methane. In environmental analysis, synthetic chemistry, or metabolic studies where the parent compound might be a target analyte, adding a known quantity of the d2-labeled version to the sample allows for highly accurate and precise measurements.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 2,2'-Methylenebis-1,3-dithiane-2-d |

| CAS Number | 105479-87-6 coompo.comchemicalbook.com |

| Molecular Formula | C₉H₁₄D₂S₄ pharmaffiliates.comscbt.com |

| Molecular Weight | 254.50 g/mol pharmaffiliates.comscbt.com |

| Appearance | Off-White Solid coompo.com |

| Purity | Typically ≥98% |

| Solubility | Chloroform, Dichloromethane, DMSO coompo.com |

This is an interactive table. Click on the headers to sort.

Tracing the fate of molecules in biological systems is crucial for understanding metabolism. Stable isotopes like deuterium serve as powerful, non-radioactive tracers. nih.gov When a deuterated compound is introduced into an organism, its journey through various metabolic pathways can be tracked by detecting the deuterium label in downstream metabolites using techniques like mass spectrometry or NMR spectroscopy. clearsynth.comnih.gov This approach has been instrumental in studying processes such as lipid metabolism and drug clearance. clearsynth.comnih.gov

The application of this compound in this context would be as a labeled precursor or a probe. If the dithiane moiety is part of a larger bioactive molecule, the d2-label provides a clear signal to follow its metabolic fate, including identifying the products of oxidation, reduction, or conjugation reactions that may occur in vivo.

In proteomics, the large-scale study of proteins, deuterium labeling is used for quantitative analysis and for probing protein structure and dynamics. nih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can involve deuterated amino acids. More directly, hydrogen-deuterium exchange mass spectrometry (HDX-MS) monitors the rate at which a protein's backbone amide hydrogens exchange with deuterium when placed in a D₂O solvent. acs.org The rate of exchange provides information on the protein's solvent accessibility and secondary structure, revealing details about protein folding, conformational changes, and protein-protein interactions. acs.org

While this compound is not directly used in HDX-MS, it serves as a valuable building block in the synthesis of deuterated inhibitors, ligands, or probes. scbt.com By synthesizing a deuterated version of a molecule known to interact with a specific protein, researchers can use techniques like NMR or MS to study the binding event with greater clarity, as the deuterium label provides a unique spectroscopic signature. The use of deuterated reagents in quantitative proteomics, such as in dimethyl labeling, is also a common practice where the deuterium provides the mass shift needed to differentiate and quantify proteins from different samples. nih.gov

Neutron scattering techniques are uniquely powerful for locating hydrogen atoms in materials, a task that is difficult for X-ray diffraction. stfc.ac.uk Neutrons interact differently with the nuclei of hydrogen (¹H) and deuterium (²H). Hydrogen produces strong incoherent scattering, which creates high background noise, while deuterium scatters neutrons coherently with much less background. stfc.ac.ukwikipedia.org Therefore, selectively replacing hydrogen with deuterium in a sample can dramatically improve the quality of the neutron scattering data. stfc.ac.uk

This technique, known as contrast variation, is widely used in studies of polymers and biological macromolecules. europa.euoup.com By deuterating specific components of a complex system (e.g., one block of a copolymer or a specific protein in a complex), that component can be "highlighted" or "masked" in a neutron scattering experiment, revealing its specific structure, location, and dynamics. This compound could serve as a deuterated building block for synthesizing larger molecules or polymers intended for analysis by neutron scattering techniques like Small-Angle Neutron Scattering (SANS).

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 105479-87-6 | C₉H₁₄D₂S₄ |

| Bis(1,3-dithian-2-yl)methane | 14947-51-4 | C₉H₁₆S₄ |

| Deuterium | 16873-17-9 | D or ²H |

| Deuterium oxide (Heavy Water) | 7789-20-0 | D₂O |

| 1,3-Propanedithiol | 109-80-8 | C₃H₈S₂ |

| Chloroform | 67-66-3 | CHCl₃ |

| Dichloromethane | 75-09-2 | CH₂Cl₂ |

| Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | C₂H₆OS |

This is an interactive table. Click on the headers to sort.

The 1,3-Dithiane (B146892) Moiety in Organic Chemistry

The 1,3-dithiane functional group is a six-membered ring containing two sulfur atoms at the 1- and 3-positions. youtube.com This moiety is central to the structure of this compound and is a cornerstone of modern organic synthesis, primarily due to its ability to function as a masked carbonyl group and to undergo a reversal of polarity, a concept known as "Umpolung". quimicaorganica.orgddugu.ac.in

Foundational Reactivity of 1,3-Dithianes as Umpolung Reagents

In typical carbonyl compounds, the carbonyl carbon is electrophilic (possesses a partial positive charge) and reacts with nucleophiles. The German term Umpolung , meaning polarity reversal, describes the process of making this carbon atom nucleophilic. ddugu.ac.inorganic-chemistry.org The 1,3-dithiane group is instrumental in achieving this transformation in a strategy developed by E.J. Corey and Dieter Seebach, often called the Corey-Seebach reaction . synarchive.comwikipedia.orgjk-sci.com

The reaction begins with the formation of a 1,3-dithiane by treating an aldehyde with 1,3-propanedithiol. youtube.comwikipedia.org The proton on the carbon between the two sulfur atoms (C2) is significantly more acidic (pKa ≈ 31) than a standard alkane proton. youtube.comorganic-chemistry.org Treatment with a strong base, such as n-butyllithium (n-BuLi), readily removes this proton to generate a stabilized carbanion (a lithiated dithiane). organic-chemistry.orgjk-sci.com The negative charge is effectively stabilized due to the polarizability of the adjacent sulfur atoms. youtube.comorganic-chemistry.org This carbanion is a powerful nucleophile, an "acyl anion equivalent," that can react with a wide range of electrophiles like alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.orgwikipedia.orgjk-sci.com

Role as Protected Formaldehyde (B43269) Anion Equivalents

When the starting aldehyde for the dithiane formation is formaldehyde, the resulting unsubstituted 1,3-dithiane serves as a protected equivalent of a formaldehyde anion. medchemexpress.commedchemexpress.comnih.gov After deprotonation, the resulting 2-lithio-1,3-dithiane can be considered a masked nucleophilic synthon that, upon reaction with an electrophile and subsequent hydrolysis, can generate a variety of structures. youtube.comddugu.ac.in The hydrolysis step, often carried out with reagents like mercury(II) salts, cleaves the dithioacetal and regenerates a carbonyl group. ddugu.ac.inwikipedia.org

The compound this compound represents a structure where two such dithiane units are linked by a central methylene bridge that has been isotopically labeled with deuterium. This specific deuteration at the bridging carbon makes it an exceptional substrate for studying the mechanisms of reactions involving the abstraction of these now-strengthened C-D bonds, allowing for precise KIE investigations.

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Bis(1,3-dithian-2-yl)methane |

| CAS Number | 105479-87-6 coompo.com | 14947-51-4 scbt.comclearsynth.com |

| Synonym | 2,2'-Methylenebis-1,3-dithiane-2-d coompo.com | 2,2'-Methylenedi-1,3-dithiane |

| Molecular Formula | C₉H₁₄D₂S₄ coompo.com | C₉H₁₆S₄ scbt.com |

| Molecular Weight | 254.5 g/mol (approx.) coompo.com | 252.48 g/mol scbt.com |

| Physical Description | Off-White Solid coompo.com | Data not available |

Note: The molecular formula for the deuterated compound provided in one source (C8H14D2S4) appears to be a typographical error and has been corrected to C9H14D2S4 for consistency with the parent structure.

Advanced Deuteration Techniques

Electrochemical Dehalogenative Deuteration Strategies

Electrochemical methods offer a green and efficient alternative for the synthesis of deuterated compounds, avoiding the need for harsh reagents and transition metal catalysts. xmu.edu.cnsciopen.com This approach has been successfully applied to the deuteration of various organic halides. sciopen.comxmu.edu.cn

Electrochemical dehalogenative deuteration involves the reduction of a carbon-halogen bond at an electrode surface, followed by the quenching of the resulting radical or anionic intermediate with a deuterium (B1214612) source, typically heavy water (D₂O). xmu.edu.cnxmu.edu.cn This method has proven effective for the deuteration of both aromatic and alkyl halides, providing high yields and significant deuterium incorporation. xmu.edu.cnxmu.edu.cn For instance, the electro-reductive debrominative deuteration of 2-bromo-N-aryl acetamides using D₂O as the deuterium source proceeds efficiently at room temperature, demonstrating broad functional group compatibility. rsc.org

Recent advancements have focused on optimizing the reaction conditions, including the choice of electrode material and the use of mediators to facilitate electron transfer. xmu.edu.cnyoutube.com For example, a palladium-catalyzed electrochemical method has been developed for the deuteration of various organic molecules with heavy water, showcasing a broad substrate scope. xmu.edu.cn While direct electrochemical deuteration of thioacetals is not extensively documented, the principles of dehalogenative deuteration can be conceptually applied to appropriately halogenated thioacetal precursors.

Table 1: Examples of Electrochemical Dehalogenative Deuteration

| Substrate | Deuterium Source | Catalyst/Mediator | Product | Yield/Deuterium Incorporation | Reference |

| Aryl Halides | D₂O | - | Deuterated Arenes | High Yields | xmu.edu.cn |

| Alkyl Halides | D₂O | - | Deuterated Alkanes | High Yields | xmu.edu.cn |

| 2-bromo-N-aryl acetamides | D₂O | - | N-aryl acetamides-d | Moderate to High Yields | rsc.org |

| Aryl Halides | CD₃CN | Sacrificial Anode | Deuterated Arenes | - | xmu.edu.cn |

| Various Organic Molecules | D₂O | Palladium | Deuterated Products | Efficient Deuteration | xmu.edu.cn |

N-Heterocyclic Carbene (NHC) Catalysis in Deuteration

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the deuteration of aldehydes. nih.goveventact.comresearchgate.net NHCs can facilitate hydrogen-deuterium exchange (HDE) reactions under mild conditions, offering a practical route to deuterated organic molecules. nih.gov

The catalytic cycle typically involves the formation of a Breslow intermediate from the reaction of an NHC with an aldehyde. researchgate.net This intermediate can then undergo a reversible protonation/deuteration step with a deuterium source like D₂O, leading to the incorporation of deuterium at the formyl position. nih.govresearchgate.net This method has been successfully applied to a wide range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, with high levels of deuterium incorporation. nih.govnih.gov

While direct NHC-catalyzed deuteration of thioacetals is not a primary application, the deuterated aldehydes produced through this method can serve as key precursors for the synthesis of deuterated thioacetals like this compound. The synthesis of various bis(indolyl)methanes has been achieved using 1,3-dithiane (B146892) as a methylene (B1212753) source, highlighting the utility of dithianes in constructing complex molecules. researchgate.netresearchgate.net

Table 2: NHC-Catalyzed Deuteration of Aldehydes

| Aldehyde Type | Deuterium Source | Key Intermediate | Deuteration Level | Reference |

| Aromatic Aldehydes | D₂O | Breslow Intermediate | High | nih.goveventact.com |

| Aliphatic Aldehydes | D₂O | Breslow Intermediate | High | nih.gov |

| α,β-Unsaturated Aldehydes | D₂O | Breslow Intermediate | High | nih.gov |

Biocatalytic and Microbial Deuteration for Selective Labeling

Biocatalytic and microbial methods are gaining prominence for the selective introduction of deuterium into organic molecules due to their high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govnih.gov These methods often utilize enzymes, such as those dependent on nicotinamide (B372718) cofactors, or whole microbial cells. nih.govnih.gov

A notable strategy involves the use of NADH-dependent enzymes for asymmetric deuteration. nih.govnih.gov By employing a system that recycles the deuterated cofactor, [4-²H]-NADH, using a simple reductant like H₂ and a deuterium source like D₂O, a variety of C=O, C=N, and C=C bonds in organic molecules can be asymmetrically deuterated with high selectivity. nih.gov This approach has been demonstrated on a preparative scale for the synthesis of a deuterated pharmaceutical compound. nih.gov

Microbial systems have also been used for the deuteration of sulfur-containing compounds. For instance, feeding experiments with deuterium-labeled dimethylsulfoniopropionate (DMSP) in marine bacteria from the Roseobacter clade resulted in the incorporation of deuterium into methanethiol (B179389) and dimethyl sulfide. nih.gov This demonstrates the potential of microbial pathways for the specific deuteration of molecules containing sulfur, a key element in thioacetals. These biological methods offer a promising avenue for the synthesis of specifically labeled compounds like this compound, although direct synthesis has not been explicitly reported.

Table 3: Biocatalytic and Microbial Deuteration Examples

| Substrate Type | Biocatalyst/Microorganism | Deuterium Source | Key Feature | Reference |

| Ketones, Imines, Alkenes | NADH-dependent reductases | D₂O | Asymmetric deuteration | nih.gov |

| Dimethylsulfoniopropionate | Phaeobacter gallaeciensis, Ruegeria pomeroyi | [²H₆]DMSP | Selective labeling of sulfur metabolites | nih.gov |

| Methionine | Phaeobacter gallaeciensis | [²H₃]Methionine | Sulfur source for deuterated volatiles | nih.gov |

Specific Deuterium Labeling Positions

The precise placement of deuterium atoms within a molecule is crucial for many applications. This section discusses methods for achieving specific deuterium labeling, particularly focusing on the methylene bridge and selective hydrogen-deuterium exchange reactions in the context of thioacetals.

Methylene Bridge Deuteration

The methylene bridge is a common structural motif in many organic compounds, including bis(indolyl)methanes and the titular this compound. researchgate.nettaylorandfrancis.com The deuteration of this specific position can be achieved through various synthetic strategies.

One approach involves utilizing a deuterated methylene source. For example, 1,3-dithiane can serve as a methylene source in the synthesis of bis(indolyl)methanes. researchgate.netresearchgate.net By extension, a deuterated version of 1,3-dithiane could be employed to introduce a deuterated methylene bridge. The synthesis of such a deuterated dithiane would be a key step.

Another strategy involves the direct deuteration of a pre-existing methylene bridge. While specific methods for the direct deuteration of the methylene bridge in Bis(1,3-dithian-2-yl)methane are not extensively reported, general principles of C-H activation and exchange could be applied. The reactivity of the methylene bridge can be influenced by adjacent functional groups. caltech.edu

Selective Hydrogen-Deuterium Exchange Reactions

Selective hydrogen-deuterium (H/D) exchange reactions are a powerful tool for introducing deuterium into specific positions of a molecule. chemrxiv.orgnih.gov These reactions can be catalyzed by acids, bases, or metals, and the regioselectivity is often dictated by the electronic and steric properties of the substrate. nih.gov

For thioacetals and related sulfur-containing compounds, photocatalytic methods have shown remarkable regioselectivity. chemrxiv.org For instance, using an organic photocatalyst and D₂O, highly regioselective deuteration of α-thio C(sp³)-H bonds can be achieved under mild conditions. chemrxiv.org This method is particularly noteworthy as it avoids deuteration at other potentially reactive sites like benzylic positions or aromatic rings. chemrxiv.org

N-Heterocyclic carbene (NHC) catalysis, as discussed previously, also enables selective H/D exchange, primarily at the formyl group of aldehydes. nih.goveventact.com This allows for the synthesis of C-1 deuterated aldehydes, which are valuable precursors for deuterated thioacetals. Furthermore, metal-catalyzed H/D exchange has been used for the deuteration of various organic compounds, with the selectivity influenced by the choice of metal catalyst and reaction conditions. nih.govresearchgate.net For example, palladium catalysts with NHC ligands have been used for ortho-selective H-D exchange in aromatic substrates. nih.gov

The selective alkylation of sulfur-containing compounds in complex mixtures, such as heavy crude oil, has been achieved using deuterated alkylating reagents, demonstrating the potential for targeted labeling of sulfur heterocycles. nih.gov

Table 4: Methods for Selective Hydrogen-Deuterium Exchange

| Method | Catalyst/Reagent | Targeted Position | Deuterium Source | Key Advantage | Reference |

| Photocatalysis | Organic Photocatalyst | α-thio C(sp³)-H | D₂O | High Regioselectivity | chemrxiv.org |

| NHC Catalysis | N-Heterocyclic Carbene | Formyl Group of Aldehydes | D₂O | Mild Conditions | nih.goveventact.com |

| Metal Catalysis | Palladium-NHC | Ortho-position of Aromatics | CF₃COOD | Ligand-directed Selectivity | nih.gov |

| Alkylation | Deuterated Alkylating Reagents | Sulfur Heterocycles | CD₃I, C₂D₅I | Selective for Sulfur Compounds | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the analysis of deuterated molecules, providing detailed information about the position and percentage of deuterium incorporation. rsc.orgmagritek.com Different NMR experiments focusing on various nuclei (2H, 1H, and 13C) offer complementary information for a comprehensive analysis.

Deuterium (2H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. magritek.comwikipedia.org It is highly effective for verifying the success of a deuteration reaction, as the presence of a strong signal in the 2H NMR spectrum confirms the incorporation of deuterium. wikipedia.orgnih.gov The chemical shifts in 2H NMR are equivalent to those in proton (1H) NMR, which simplifies spectral interpretation. illinois.edu

The determination of isotopic abundance is a key application of 2H NMR. nih.gov By integrating the signals in the 2H NMR spectrum and comparing them to a known standard, the percentage of deuterium at specific sites can be quantified. rsc.orgresearchgate.net This quantitative analysis is vital for applications where a high degree of deuteration is required. A combination of 1H and 2H NMR can provide a robust strategy for accurately determining the isotopic abundance of deuterated reagents. nih.gov

Deuterium is a quadrupolar nucleus (spin I=1), which means its interaction with the local electric field gradient (EFG) at the nucleus provides valuable information about molecular structure and dynamics. wikipedia.orgnih.gov This interaction gives rise to a phenomenon known as quadrupolar splitting in the 2H NMR spectrum, which is particularly informative in the solid state. wikipedia.org

The magnitude of the quadrupolar splitting is dependent on the orientation of the C-D bond relative to the external magnetic field. wikipedia.org Therefore, changes in molecular motion that affect this orientation will lead to characteristic changes in the 2H NMR lineshape. wikipedia.orgaps.org By analyzing these lineshapes, it is possible to study the dynamics of molecules, such as the reorientational motions of the dithiane rings in this compound. acs.orgnih.gov The quadrupolar coupling constant (Cq), derived from the spectrum, is a measure of the strength of this interaction. nih.gov

Solid-state 2H NMR spectroscopy is a powerful technique for studying the structure and dynamics of deuterated molecules in the solid phase. acs.orgacs.orgresearchgate.net Due to the quadrupolar interaction, the 2H NMR spectra of solid samples are typically broad, and their lineshapes are sensitive to molecular motion. nih.govnih.gov

In the context of this compound, solid-state 2H NMR could be used to investigate the conformational dynamics of the dithiane rings in the crystalline state. By acquiring spectra at different temperatures, one could study motional processes such as ring inversion or libration. acs.org Furthermore, techniques like cross-polarization from protons to deuterons (1H→2H CP) can be used to enhance the sensitivity of the 2H NMR signal, especially when combined with high magnetic fields and fast magic-angle spinning (MAS). chemrxiv.org

Proton (1H) NMR spectroscopy provides complementary evidence for successful deuteration. nih.gov When a proton is replaced by a deuteron (B1233211), the corresponding signal in the 1H NMR spectrum will disappear or be significantly reduced in intensity. magritek.comstudymind.co.uk For this compound, the signal corresponding to the methylene protons between the two dithiane rings would be absent.

It is important to note that even in highly deuterated samples, small residual proton signals may be observed due to incomplete deuteration (e.g., 99-99.9% deuteration). researchgate.net The absence of signals can sometimes be caused by other factors, such as rapid chemical exchange or quadrupolar broadening from adjacent nuclei like 14N, though this is less relevant for the specific deuteration site in this compound. nmrwiki.org

Carbon-13 (13C) NMR spectroscopy is a fundamental tool for determining the carbon framework of a molecule. libretexts.orgyoutube.com In a standard broadband proton-decoupled 13C NMR spectrum, each unique carbon atom typically gives rise to a single peak, simplifying the spectrum and allowing for the counting of non-equivalent carbons. libretexts.orgyoutube.com

Table 1: Expected 13C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (Ketone/Aldehyde) | 190 - 220 |

| C=C (Alkene) | 100 - 150 |

| C-S (Thioacetal) | 30 - 70 |

| C-D (Deuterated Methylene) | ~20 - 50 (Shifted slightly upfield compared to C-H) |

| Aliphatic C-C | 10 - 50 |

| Note: These are general ranges and the actual shifts can be influenced by the specific molecular structure. |

Deuterium (2H) NMR Spectroscopy for Isotopic Purity and Labeling Verification

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.orgnih.gov It is an essential tool for confirming the incorporation of deuterium by detecting the increase in molecular weight. nih.gov For this compound, the molecular ion peak in the mass spectrum will be two mass units higher than that of the non-deuterated compound.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule and the number of deuterium atoms incorporated. rsc.orgmdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to separate the deuterated compound from any impurities before mass analysis. rsc.org It's important to account for potential back-exchange, where deuterons are lost and replaced by protons during the analysis, which can be assessed using a maximally deuterated control sample. nih.gov

Table 2: Spectroscopic Data for Bis(1,3-dithian-2-yl)methane and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight | Expected 1H NMR Signal (Methylene Bridge) | Expected 2H NMR Signal (Methylene Bridge) |

| Bis(1,3-dithian-2-yl)methane | C9H16S4 | 252.48 g/mol | Present | Absent |

| This compound | C9H14D2S4 | 254.50 g/mol | Absent | Present |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the successful incorporation of deuterium and assessing the isotopic purity of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of elemental compositions. nih.gov

For this compound, HRMS is used to distinguish the deuterated molecule from its unlabeled counterpart and other potential isotopic variants. The two deuterium atoms on the central methylene bridge increase the monoisotopic mass by approximately 2.012 Da compared to the non-deuterated compound. By measuring the exact mass of the molecular ion ([M]+• or [M+H]+), analysts can confirm the presence of the d2-isotopologue. Furthermore, the relative intensities of the isotopic peaks (M, M+1, M+2, etc.) in the high-resolution spectrum are analyzed to quantify the isotopic enrichment and ensure the absence of significant amounts of d0 or d1 species.

Table 1: Theoretical HRMS Data for Bis(1,3-dithian-2-yl)methane Isotopologues

| Compound | Formula | Monoisotopic Mass (Da) |

| Bis(1,3-dithian-2-yl)methane | C9H16S4 | 252.0189 |

| This compound | C9H14D2S4 | 254.0314 |

Note: This table presents theoretical exact masses. Experimental values obtained via HRMS would be compared against these to confirm identity and isotopic labeling.

Electrospray Ionization (ESI-HRMS) for Deuterated Compound Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is frequently coupled with HRMS for the analysis of moderately polar and thermally labile compounds. nih.gov For this compound, ESI-HRMS is particularly useful as it typically generates intact protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+), minimizing fragmentation and providing a clear measurement of the molecular weight. mdpi.com

The analysis of this compound by ESI-HRMS would involve dissolving the sample in a suitable solvent mixture, such as acetone-water, and infusing it into the mass spectrometer. psu.edu The resulting mass spectrum would be centered on the m/z value corresponding to the protonated d2-compound (C9H14D2S4+H)+. The high resolution of the mass analyzer allows for the clear separation of this ion from any potential interferences, confirming both the molecular weight and the successful deuteration. This technique is also valuable for studying non-covalent interactions and the coordination chemistry of dithiane-containing ligands with metal ions. psu.edu

Ultraperformance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) for Separation and Purity

Ultraperformance Liquid Chromatography (UPLC), coupled with HRMS, provides a powerful platform for both the separation and the definitive identification of components in a sample mixture. nih.govnih.gov This technique combines the high separation efficiency and speed of UPLC with the sensitive and accurate detection capabilities of HRMS. mdpi.com For this compound, UPLC-HRMS serves two primary purposes: assessing chemical purity and confirming the identity of the main peak.

The UPLC system separates the deuterated compound from any starting materials, non-deuterated species, or other synthesis byproducts. The retention time of the compound provides one layer of identification. As the separated components elute from the column and enter the mass spectrometer, full scan HRMS data are continuously acquired. researchgate.net This allows for the generation of a chromatogram where the peak corresponding to this compound can be isolated. The high-resolution mass spectrum of this peak is then extracted to confirm its identity with high confidence, based on its accurate mass. This combined approach ensures that the measured isotopic purity is that of the purified compound of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterium Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov It is particularly effective for confirming deuterium incorporation and, through analysis of fragmentation patterns, can provide insights into the location of the deuterium labels within the molecule. nih.gov In a typical GC-MS analysis, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated (protiated) counterparts, a phenomenon known as the chromatographic H/D isotope effect. nih.govchromforum.org

When this compound is analyzed by GC-MS using electron impact (EI) ionization, it undergoes fragmentation. The resulting mass spectrum displays a characteristic pattern of fragment ions. The key diagnostic feature would be the molecular ion peak ([M]+•) at an m/z value two units higher than that of the unlabeled compound. researchgate.net Furthermore, fragments containing the central CD2 group will also show a mass shift of +2 Da compared to the corresponding fragments from the unlabeled compound. This fragmentation data helps to confirm that the deuterium atoms are located on the central methylene bridge as intended and have not undergone intramolecular scrambling.

Table 2: Expected Diagnostic Ions in GC-MS for Bis(1,3-dithian-2-yl)methane and its d2-Analogue

| Ion Description | Unlabeled Fragment (m/z) | Deuterated Fragment (m/z) | Mass Shift (Da) |

| Molecular Ion [M]+• | 252 | 254 | +2 |

| Fragment from cleavage of C-S bond | Varies | Varies | Varies |

| Fragment containing the central bridge | Varies | Varies (+2) | +2 |

Note: The specific m/z values of fragments depend on the fragmentation pathway. The key diagnostic is the +2 mass shift for fragments retaining the CD2 unit.

Other Advanced Characterization Methods

Beyond mass spectrometry and chromatography, other advanced analytical methods can provide deeper structural insights into this compound and its chemical behavior.

X-ray Crystallography for Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining a crystal structure for the deuterated compound itself might be challenging, analysis of the non-deuterated parent compound, Bis(1,3-dithian-2-yl)methane, or structurally similar dithiane derivatives provides crucial structural benchmarks. psu.edu

Table 3: Representative Crystallographic Data for a Dithiane Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 8.7724 (1) |

| b (Å) | 10.2079 (1) |

| c (Å) | 11.9942 (1) |

| V (ų) | 1074.05 (2) |

| Z | 4 |

Data from a related structure, 2-(4-Nitrophenyl)-1,3-dithiane, illustrating typical parameters obtained from X-ray analysis. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.comnih.gov It is an invaluable tool for studying reaction mechanisms that involve radical intermediates. nih.gov In the context of this compound, EPR could be used to study radicals formed via processes like oxidation or photolysis.

For instance, if a radical is generated at the central carbon (•CD(dithiane)2), the hyperfine coupling interaction between the unpaired electron and the deuterium nucleus (I=1) would result in a characteristic triplet signal in the EPR spectrum. This contrasts with the doublet that would be observed for a radical at a CH group. Furthermore, sulfur-centered radicals (thiyl radicals), which can be formed from dithianes, exhibit distinct g-values in their EPR spectra, providing a signature for their detection. researchgate.netrsc.org EPR studies, therefore, can offer detailed electronic and structural information about any transient radical species derived from the deuterated compound. nih.gov

Elucidation of Reaction Mechanisms Via Deuterium Labeling and Kinetic Isotope Effects Kie

Fundamental Principles of Kinetic Isotope Effects

The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). wikipedia.org This phenomenon arises primarily from the difference in zero-point vibrational energy (ZPE) between a C-H bond and a C-D bond. csbsju.edugmu.edu Due to its greater mass, deuterium (B1214612) forms a stronger bond with carbon, resulting in a lower ZPE compared to the corresponding C-H bond. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond, which often leads to a slower reaction rate for the deuterated compound. libretexts.orggmu.edu

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. libretexts.orgscribd.com For the cleavage of a C-H/C-D bond, this effect is typically "normal," meaning the ratio kH/kD is greater than 1. jmest.org The magnitude of the primary KIE can provide detailed information about the transition state of the reaction.

The theoretical maximum value for a primary deuterium KIE, without considering quantum tunneling, is estimated to be around 6.5 to 8.0 at room temperature. libretexts.orgwikipedia.orgscribd.com This maximum value corresponds to a scenario where the C-H(D) bond is completely broken in the transition state. scribd.comprinceton.edu Observed values are often lower, which can indicate the degree of bond cleavage in the transition state; a smaller KIE suggests less bond breaking, while a value approaching the maximum suggests a transition state where the bond is nearly fully cleaved. scribd.com

Table 1: Representative Primary Kinetic Isotope Effects (kH/kD) at 25°C This table presents typical values for different bond types to illustrate the principles of primary KIEs.

| Bond Type | Typical kH/kD Value | Implication |

| C-H / C-D | 6 - 8 | Significant C-H bond breaking in the rate-determining step. msudenver.edu |

| N-H / N-D | ~5 | N-H bond breaking is part of the rate-determining step. |

| O-H / O-D | ~7 | O-H bond breaking is involved in the rate-determining step. |

Data sourced from representative values in the literature.

Application of KIE to Dithiane Chemistry

The dithiane functional group is a versatile building block in organic synthesis. Understanding the mechanisms of its reactions is crucial for optimizing conditions and developing new synthetic methods. Using Bis(1,3-dithian-2-yl)methane-d2 as a mechanistic probe allows for direct investigation of the role of the C2-proton in various transformations.

Radical reactions often involve a hydrogen atom transfer (HAT) as a key step. Photoredox catalysis has emerged as a powerful method for generating dithianyl radicals for use in C-C bond-forming reactions, such as conjugate additions. rsc.orgescholarship.org To determine if the abstraction of the hydrogen from the C2 position of the dithiane is the rate-limiting step, a KIE experiment is ideal.

By comparing the rate of a radical reaction using Bis(1,3-dithian-2-yl)methane with that of this compound, a significant primary KIE would confirm that the C-H bond cleavage is indeed rate-limiting. The generation of ketyl radicals, for example, can be used to initiate C-C coupling. rsc.orgnih.gov A large kH/kD value would support a mechanism where HAT from the dithiane is the turnover-limiting event.

Table 2: Hypothetical KIE Data for a Radical Reaction of Bis(1,3-dithian-2-yl)methane This table illustrates how KIE data can elucidate a radical reaction mechanism.

| Reactant | Rate Constant (k) | Observed kH/kD | Mechanistic Conclusion |

| Bis(1,3-dithian-2-yl)methane | kH | 5.8 | C-H bond cleavage is the rate-determining step. |

| This compound | kD |

While deuterium labeling probes C-H bond cleavage, heavy-atom KIEs, such as using the ³⁴S isotope, can provide information about bonding changes at the sulfur atoms. nih.gov Homolytic substitution (S_H_2) at a sulfur atom is a fundamental process in organosulfur chemistry. A mechanistic study could employ both this compound and its ³⁴S-labeled counterpart.

Observing a deuterium KIE would implicate the C2-proton's involvement, while a simultaneous sulfur KIE (k³²/k³⁴ > 1) would indicate that the C-S bond is also being cleaved in the rate-determining step. The magnitude of the ³⁴S KIE is typically much smaller than for deuterium, often around 1.01-1.02, requiring high-precision measurement. msudenver.edu Combining these methods provides a more complete picture of the transition state.

Dithianes are frequently used as acyl anion equivalents, where the C2-proton is first removed by a base before the resulting carbanion participates in a subsequent reaction, such as a cycloaddition. A key mechanistic question is whether the initial deprotonation is the rate-determining step. researchgate.netnih.gov

By performing a base-mediated cycloaddition with an equimolar mixture of Bis(1,3-dithian-2-yl)methane and this compound, the presence or absence of a KIE can be determined. If the deprotonation is the slow step, a large primary KIE (kH/kD >> 1) would be observed, as the C-H bond is broken more easily than the C-D bond. Conversely, if the subsequent cycloaddition step is rate-limiting and deprotonation is a rapid pre-equilibrium, no significant KIE would be observed (kH/kD ≈ 1). This approach has been used to gain mechanistic insights into various base-catalyzed reactions. nih.govrsc.org

Table 3: Interpreting KIE in a Base-Mediated Dithiane Cycloaddition This table shows how the observed KIE value can distinguish between possible rate-determining steps.

| Observed kH/kD | Rate-Determining Step | Mechanistic Interpretation |

| ~ 7.0 | Deprotonation | The cleavage of the C-H/C-D bond by the base is the slowest step in the reaction sequence. |

| ~ 1.0 | Cycloaddition | Deprotonation is a rapid pre-equilibrium, and the subsequent C-C bond formation in the cycloaddition is the slow step. |

Deuterium Labeling in Investigating Reaction Intermediates

Deuterium labeling is an indispensable technique for identifying and characterizing transient species or intermediates that are formed during a chemical reaction. By strategically placing a deuterium label within a reactant molecule, chemists can follow its fate throughout the reaction, providing direct evidence for proposed mechanistic steps. chem-station.com

Tracking Hydrogen/Deuterium Exchange in Complex Systems

Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom, or vice versa. wikipedia.org This process is widely used to map solvent accessibility and probe the structure of molecules in complex environments. wikipedia.orgnih.gov In a typical experiment, a molecule is placed in a deuterium-rich solvent, most commonly deuterium oxide (D₂O), and the rate and location of deuterium incorporation are monitored over time, often using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. wikipedia.orgnih.gov

The rate of H/D exchange is highly dependent on the chemical environment of the hydrogen atom. nih.gov Protons attached to heteroatoms (like in -OH or -NH₂ groups) often exchange very rapidly, while C-H bonds are generally non-labile. wikipedia.org However, under specific conditions, even these C-H bonds can undergo exchange. The process can be catalyzed by acids or bases, which facilitate the formation of intermediates like enols or enolates, making the α-hydrogens acidic enough to exchange with deuterium from the solvent. nih.govlibretexts.org By observing which hydrogens in a complex molecule exchange with deuterium, researchers can identify reactive sites and gain evidence for the presence of specific intermediates. nih.gov For example, the incorporation of deuterium at specific positions in a starting material or product can indicate a reversible reaction step. researchgate.net

| Factor | Influence on Exchange Rate | Mechanism |

|---|---|---|

| pH | Exchange is accelerated under both acidic and basic conditions. nih.gov | Acid catalysis involves protonation (or deuteration) of a nearby functional group (e.g., a carbonyl oxygen), while base catalysis involves deprotonation to form a carbanion, both of which facilitate exchange at adjacent carbon atoms. nih.govlibretexts.org |

| Temperature | Higher temperatures increase the rate of exchange. | Provides the necessary activation energy to overcome the barrier for bond cleavage and formation. |

| Catalysts | Transition metal catalysts (e.g., Pt, Pd, Ir) can facilitate the exchange of otherwise non-activated C-H bonds. chem-station.com | The mechanism often involves oxidative addition of the C-H bond to the metal center, followed by reductive elimination with a deuterium source. |

| Molecular Structure | The acidity of the C-H bond is critical; hydrogens alpha to a carbonyl group exchange more readily. libretexts.org Steric hindrance can slow down or prevent exchange at certain sites. | Electron-withdrawing groups stabilize the carbanionic intermediate formed during base-catalyzed exchange, increasing the rate. |

Elucidation of Active Site Mechanisms in Enzymatic Processes

A large primary KIE (typically kH/kD of 2–7) provides strong evidence that the C-H bond is being broken in the rate-determining step. libretexts.org Conversely, a KIE of ~1 suggests that C-H bond cleavage is not rate-limiting. princeton.edu This information allows for the validation or rejection of proposed catalytic mechanisms. For instance, enzymatic methods have been developed that use a dual-protein system to achieve site-selective deuteration of amino acids. wisc.edunih.gov In this system, one enzyme (an aminotransferase) alone catalyzes H/D exchange at the Cα position of an amino acid, but when paired with a partner protein, it also catalyzes the slower exchange at the Cβ position. wisc.edu This controlled deuteration not only produces valuable labeled compounds but also helps to unravel the complex mechanism of interaction between the two proteins. wisc.edunih.gov

| Enzyme | Substrate (H vs. D) | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|

| Methane (B114726) Monooxygenase | Methane (CH₄ vs. CD₄) | ~5-8 | C-H bond cleavage is the rate-determining step in methane hydroxylation. nih.gov |

| Yeast Alcohol Dehydrogenase | Ethanol (CH₃CH₂OH vs. CH₃CD₂OH) | ~3-4 | Hydride transfer from the alcohol to the NAD+ cofactor is rate-limiting. |

| Cytochrome P-450 | Various Alkanes | Variable, often large | Supports a mechanism involving a hydrogen atom abstraction step. nih.gov |

| Aminotransferase (DsaD) | L-isoleucine (Cα-H vs Cα-D) | ~1.5-2.0 | Cα-deprotonation is a key step in the reaction pathway. wisc.edu |

Broader Mechanistic Studies Using Deuterated Analogs

The utility of deuterated compounds extends beyond the study of reaction intermediates to the investigation of broad and complex catalytic cycles, such as those involved in energy conversion and environmental remediation.

Methane Oxidation Studies with Deuterated Variants

The conversion of methane, a potent greenhouse gas, into methanol (B129727) is a highly desirable chemical transformation. nih.gov This reaction is efficiently catalyzed in nature by methane monooxygenase (MMO) enzymes. nih.govnih.gov Mechanistic studies using deuterated variants of methane (CH₃D, CH₂D₂, CHD₃, and CD₄) have been fundamental to understanding how these enzymes activate the exceptionally strong C-H bond of methane. nih.govnih.gov

Early studies comparing the oxidation of CH₄ and CD₄ by MMO from Methylosinus trichosporium and Methylococcus capsulatus revealed large KIEs, confirming that C-H bond breaking is the rate-limiting step. nih.gov Further investigations using other deuterated alkanes, such as deuterated norbornane, helped to probe the geometry of the active site and the nature of the reactive oxygen species involved. nih.gov These experiments showed similarities to another class of enzymes, cytochromes P-450, but also key differences, suggesting that while the core mechanism of hydrogen abstraction might be similar, the subsequent steps diverge. nih.gov Such studies are crucial for the rational design of synthetic catalysts that can mimic the efficiency of these biological systems for methane conversion. nih.gov

CO₂ Reduction Mechanism Investigations with Deuterated Water

The electrochemical or photocatalytic reduction of carbon dioxide (CO₂) into fuels and chemical feedstocks is a key strategy for mitigating climate change and storing renewable energy. acs.orgresearchgate.net Common products include methane, ethylene (B1197577), and methanol. A fundamental question in these systems is the origin of the hydrogen atoms incorporated into the final products. They can come either from protons (H⁺) in an acidic electrolyte or directly from water molecules. acs.org

Performing the CO₂ reduction reaction in deuterated water (D₂O) is a definitive method to answer this question. acs.org By analyzing the products with mass spectrometry, researchers can determine the extent of deuterium incorporation. For example, in the hydrogen evolution reaction (a common side reaction), detecting H₂, HD, and D₂ in different ratios can distinguish between mechanisms. acs.org If the hydrogen atoms in the reduced products (e.g., C₂H₄) are found to be deuterated (e.g., C₂H₃D, C₂H₂D₂, etc.), it provides direct evidence that water is the hydrogen source. This insight is critical for understanding the reaction mechanism at the catalyst's surface and for designing more efficient and selective electrocatalysts. acs.orgresearchgate.net For instance, studies on Cu₂O-derived catalysts have used this approach to probe the pathways leading to ethylene formation. researchgate.net

Advanced Research Applications of Bis 1,3 Dithian 2 Yl Methane D2 in Organic Synthesis and Beyond

Bis(1,3-dithian-2-yl)methane-d2 as a Deuterated Synthon

This compound serves as a specialized building block in organic synthesis, primarily owing to the presence of deuterium (B1214612) and the unique chemical properties of the 1,3-dithiane (B146892) rings. These features allow it to act as a precursor to deuterated functionalities, enabling the introduction of isotopic labels into target molecules with precision.

Role as a Protected Deuterated Formaldehyde (B43269) Anion Equivalent

One of the most significant applications of the 1,3-dithiane group is its function as a masked carbonyl group, a concept known as "umpolung" or polarity reversal. mdpi.com The protons on the carbon between the two sulfur atoms are acidic and can be removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. youtube.com This carbanion is effectively an equivalent of an acyl anion, a synthon that is otherwise difficult to generate.

In the case of this compound, the central methylene (B1212753) group is deuterated. Deprotonation of one of the dithianyl rings would lead to a deuterated nucleophile. Subsequent reaction with an electrophile and deprotection of the dithiane would yield a deuterated aldehyde. This makes this compound a protected equivalent of a deuterated formaldehyde anion (D-C(=O)H). The use of such a deuterated synthon is crucial for introducing a labeled formyl group into a molecule, which is valuable for mechanistic studies and as a precursor to other deuterated functionalities. coompo.com

Preparation of Deuterated C-C Bond Forming Reagents

The generation of a carbanion from this compound, as described above, directly yields a deuterated carbon-carbon bond-forming reagent. The resulting lithiated species, a 2-lithio-1,3-dithiane derivative bearing a deuterated methylene bridge, is a potent nucleophile capable of reacting with a wide range of electrophiles. youtube.com This includes alkyl halides, epoxides, carbonyl compounds, and other electrophilic species.

The reaction of this deuterated lithiated dithiane with an electrophile results in the formation of a new carbon-carbon bond where one of the carbon atoms is part of a deuterated methylene group. This strategy provides a reliable method for the synthesis of more complex molecules containing a specifically labeled methylene unit. The versatility of dithiane chemistry allows for the subsequent transformation of the dithiane group into a carbonyl group or its removal to reveal the methylene unit, further expanding the synthetic possibilities. organic-chemistry.org

Synthetic Utility in Complex Molecule Construction

The unique reactivity of this compound and its non-deuterated counterpart has been harnessed in the synthesis of complex and biologically significant molecules.

Contributions to Natural Product Synthesis

The use of 1,3-dithianes as versatile building blocks is well-established in the total synthesis of natural products. uwindsor.ca They serve as key intermediates for the construction of intricate carbon skeletons. For instance, the coupling of lithiated dithianes with complex fragments has been a cornerstone in the synthesis of macrolides and other natural products. uwindsor.ca

While specific examples detailing the use of this compound in natural product synthesis are not extensively documented in readily available literature, the established methodology with non-deuterated dithianes provides a clear blueprint for its potential applications. The introduction of a deuterated methylene bridge via this synthon could be instrumental in preparing isotopically labeled versions of natural products. Such labeled compounds are invaluable tools for studying biosynthetic pathways, understanding mechanisms of action, and for use as internal standards in quantitative studies.

As a Methylene Source for Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a class of compounds that exhibit a wide range of biological activities and are found in various natural products. nih.gov A straightforward method for the synthesis of BIMs involves the reaction of indoles with a methylene source. Research has demonstrated that 1,3-dithiane can serve as an efficient methylene source in a one-pot sequential reaction to produce both symmetrical and unsymmetrical 3,3'- and 2,3'-bis(indolyl)methanes. uwindsor.canih.gov This reaction proceeds through the in-situ generation of a reactive species from the dithiane that then undergoes electrophilic substitution with the indole (B1671886) rings.

The use of this compound in this reaction would directly lead to the synthesis of deuterated bis(indolyl)methanes, where the bridging methylene group is labeled with deuterium. This provides a direct and efficient route to isotopically labeled BIMs, which can be used to study their metabolic fate and mechanism of action. The synthesis of important aryl hydrocarbon receptor (AhR) agonists like ICZ and malassezin has been achieved with high efficiency using this methodology with the non-deuterated 1,3-dithiane. uwindsor.canih.gov

Applications in Analytical Chemistry and Metabolomics Research

Deuterium-labeled compounds are indispensable tools in modern analytical chemistry and metabolomics research, primarily due to their utility as internal standards in mass spectrometry-based quantification. chemrxiv.orgnih.gov The key principle is that a deuterated standard is chemically identical to its non-deuterated analyte, and thus exhibits similar behavior during sample preparation, chromatography, and ionization. However, it can be distinguished by its higher mass-to-charge ratio in the mass spectrometer.

Quantitative Mass Spectrometry Internal Standards

In the field of quantitative mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest levels of accuracy and precision. This compound serves as an exemplary internal standard for the quantification of its non-deuterated analog and related compounds.

The principle behind its application lies in the near-identical chemical and physical properties of the deuterated and non-deuterated isotopologues. During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. Because the two compounds co-elute in chromatographic separations and exhibit similar ionization efficiencies in the mass spectrometer, any variations are effectively normalized. nih.gov

The key difference is their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of this compound to a sample, the ratio of the analyte's signal intensity to the internal standard's signal intensity can be used to calculate the precise concentration of the analyte, correcting for matrix effects and procedural inconsistencies. researchgate.net This isotope dilution mass spectrometry (IDMS) approach is critical in fields requiring robust and reliable quantification, such as pharmaceutical development and environmental monitoring. nih.gov

Table 1: Properties of this compound as a Mass Spectrometry Standard

| Property | Description |

| Chemical Formula | C₉H₁₄D₂S₄ |

| Molecular Weight | ~254.5 g/mol |

| Isotopic Purity | Typically high, ensuring minimal interference from unlabeled species. |

| Function | Serves as an internal standard for quantitative analysis by mass spectrometry. |

Probes for Biological Pathway Elucidation

The kinetic isotope effect (KIE) is a powerful phenomenon exploited to investigate the mechanisms of chemical and enzymatic reactions. The replacement of a hydrogen atom with a deuterium atom at a bond that is cleaved during the rate-determining step of a reaction can significantly slow down the reaction rate. This effect allows researchers to use deuterated compounds like this compound as probes to elucidate complex biological pathways.

By introducing this deuterated compound into a biological system, scientists can track its metabolic fate. If the C-D bond at the central methylene group is involved in a metabolic transformation, the rate of this transformation will be slower compared to the non-deuterated compound. This slowing can lead to the accumulation of intermediates that might otherwise be too transient to detect, providing invaluable insights into the metabolic cascade. acs.org

Furthermore, the deuterium label acts as a tracer that can be followed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for the unambiguous identification of metabolites derived from the administered compound, helping to map out novel metabolic routes or to understand the mechanism of action of xenobiotics. arxiv.org

Chiral Deuterated Standards for Biomolecule Quantitation

In many biological systems, the chirality of a molecule is critical to its function. The selective deuteration of a chiral molecule can be a key strategy in stereospecific quantitative analysis. While Bis(1,3-dithian-2-yl)methane itself is not chiral, the principles of using deuterated standards are highly relevant in the quantitation of chiral biomolecules.

The introduction of deuterium at a chiral center can enhance the stability of that center against racemization, a process where a pure enantiomer converts into a mixture of both enantiomers. acs.orgacs.org This is particularly important for compounds that are stereochemically unstable under physiological or analytical conditions. By using a chirally pure, deuterated standard, researchers can accurately quantify a specific enantiomer in a biological sample without the risk of the standard itself undergoing chiral conversion. nih.gov

This "deuterium-enabled chiral switching" allows for the isolation and evaluation of the pharmacological effects of individual enantiomers. acs.orgacs.org Chiral deuterated standards are therefore indispensable tools in pharmacology and metabolomics for understanding the distinct roles of different stereoisomers. mdpi.com

Emerging Research Areas

The unique properties of deuterated compounds are paving the way for innovations in fields beyond traditional chemistry and biology.

Deuterated Polymers and Advanced Materials Science

The substitution of hydrogen with deuterium in polymers can have a profound impact on their physical and chemical properties. This has led to the development of deuterated polymers with enhanced performance characteristics for a variety of applications. The presence of deuterium can alter intermolecular interactions, thermal stability, and the optical properties of materials.

In the context of this compound, the dithiane moiety is a versatile functional group in organic synthesis. organic-chemistry.orguwindsor.ca Monomers derived from this deuterated building block could be polymerized to create advanced materials. For example, in the field of organic electronics, deuteration has been shown to improve the efficiency and lifetime of organic light-emitting diodes (OLEDs) by suppressing non-radiative decay pathways. arxiv.orgresearchgate.net The synthesis of deuterated polymers from specifically labeled precursors is a growing area of research aimed at creating next-generation materials for a range of technological applications. ornl.gov

Quantum Computation and Spin Dynamics Studies

The field of quantum computation seeks to harness the principles of quantum mechanics to perform calculations that are intractable for classical computers. The nuclear spin of atoms is a key property that can be exploited to create quantum bits, or qubits, the fundamental units of quantum information.

Deuterium, with a nuclear spin of 1, differs from hydrogen (spin 1/2). This difference can be leveraged in the design of molecules for quantum information processing. Organic molecules, with their synthetic versatility, are attractive candidates for building molecular qubits. youtube.com By selectively incorporating deuterium into a molecule like Bis(1,3-dithian-2-yl)methane, researchers can tune the spin dynamics of the molecule. This allows for the study of quantum phenomena and the exploration of new architectures for quantum computers. researchgate.net The precise placement of deuterium can influence the coherence times of qubits, a critical factor for the stability and performance of a quantum computer.

Environmental Process Investigations (e.g., Nutrient Cycling)

Stable isotope analysis is a cornerstone of environmental science, used to trace the movement and transformation of elements through ecosystems. The deliberate introduction of isotopically labeled compounds, a technique known as stable isotope probing (SIP), allows scientists to follow the fate of specific nutrients and pollutants in the environment. purdue.eduresearchgate.net

Compounds like this compound, while not a nutrient itself, can serve as a model compound for studying the environmental fate and transport of organic sulfur compounds. By releasing a known quantity of the deuterated compound into a controlled environmental system, such as a soil microcosm or a water sample, researchers can track its degradation and transformation by microorganisms. nih.gov

The deuterium label allows for the sensitive and specific detection of the compound and its breakdown products against a complex environmental background. youtube.comyoutube.com This provides valuable data on the rates of biogeochemical processes, the pathways of biodegradation, and the organisms responsible for these transformations, contributing to a deeper understanding of nutrient cycling and pollutant remediation.

Computational and Theoretical Investigations of Deuterated Thioacetal Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. For Bis(1,3-dithian-2-yl)methane-d2, these methods can elucidate the subtle changes in electron distribution and geometry that arise from the replacement of protons with deuterium (B1214612).

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, are instrumental in determining the charge distribution within a molecule. For this compound, these calculations can predict the net atomic charges on each atom. The substitution of hydrogen with deuterium in the central methylene (B1212753) bridge is expected to have a minor, yet discernible, effect on the charge distribution due to the slightly different vibrational properties and bond lengths of C-D versus C-H bonds.

These calculations typically involve solving the Schrödinger equation for the molecule's electronic wavefunction, from which properties like the electrostatic potential and atomic charges can be derived. Methods such as Hartree-Fock (HF) theory, often followed by corrections for electron correlation like Møller-Plesset perturbation theory (MP2), are employed. The resulting charge distribution is crucial for understanding the molecule's reactivity, particularly the acidity of the deuterons on the central carbon and the nucleophilicity of the sulfur atoms.

Table 1: Representative Ab Initio Calculated Net Atomic Charges for this compound

| Atom | Calculated Net Charge (a.u.) |

| S1, S1' | -0.15 |

| S3, S3' | -0.15 |

| C2, C2' | +0.10 |

| C4, C4' | -0.20 |

| C5, C5' | -0.22 |

| C6, C6' | -0.20 |

| C7 (bridge) | -0.18 |

| D (on C7) | +0.09 |

Note: These are illustrative values based on general principles of ab initio calculations for similar structures and are not derived from a specific published study on this compound.

Density Functional Theory (DFT) has become a powerful tool for studying the structure and properties of radical anions, offering a balance between computational cost and accuracy. nih.gov For this compound, DFT calculations can predict the geometry of its radical anion and the distribution of the unpaired electron (spin density).

Upon one-electron reduction, the molecule forms a radical anion. DFT studies on similar sulfur-containing radical anions have shown that the excess electron often occupies a σ*-antibonding orbital, leading to the elongation and potential cleavage of C-S bonds. researchgate.net In the case of the this compound radical anion, significant structural reorganization is expected. The geometry of the dithiane rings may distort, and the bond lengths and angles around the central deuterated carbon atom will be altered. The spin density distribution, calculated with DFT, reveals the locations within the radical anion that are most reactive. It is anticipated that the spin density would be delocalized over the sulfur atoms and the central part of the molecule. nih.govescholarship.org

Table 2: Illustrative DFT-Calculated Structural Parameters for Neutral and Radical Anion of this compound

| Parameter | Neutral Molecule (Calculated) | Radical Anion (Calculated) |

| C7-D Bond Length (Å) | 1.09 | 1.10 |

| C2-S1 Bond Length (Å) | 1.81 | 1.88 |

| C2-S3 Bond Length (Å) | 1.81 | 1.88 |

| ∠S1-C2-S3 (degrees) | 112 | 108 |

| Dithiane Ring Conformation | Chair | Twisted Chair/Boat |

Note: These are representative values based on DFT studies of related dithiane radical anions and are intended for illustrative purposes.

Modeling Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org Modeling the KIE for reactions involving the cleavage of the C-D bond in this compound provides critical information about the reaction mechanism and the nature of the transition state.

Transition State Theory (TST) is a fundamental framework for calculating reaction rates. researchgate.net It assumes a quasi-equilibrium between the reactants and a transition state structure at the saddle point of the potential energy surface. The KIE is calculated as the ratio of the rate constants for the light (H) and heavy (D) isotopes. This ratio is largely determined by the differences in zero-point vibrational energies (ZPVE) between the C-H and C-D bonds in the ground state and the transition state.

For hydrogen transfer reactions, and by extension deuterium transfer, quantum mechanical tunneling can be a significant contributor to the reaction rate, especially at lower temperatures. youtube.com Tunneling occurs when a particle passes through a potential energy barrier rather than over it. Since deuterium is heavier than hydrogen, it tunnels less efficiently. Therefore, accurate modeling of the KIE for reactions of this compound often requires the inclusion of tunneling corrections to the TST-calculated rate constants. nih.gov Methods like the Wigner or more sophisticated Bell corrections, and computational approaches such as Canonical Variational Theory with Small Curvature Tunneling (CVT/SCT), are used to account for this quantum phenomenon. nih.gov

Computational models, primarily based on DFT and ab initio methods combined with TST and tunneling corrections, can predict KIE values for proposed reaction mechanisms. osti.govosti.gov These theoretical predictions can then be correlated with experimentally measured KIEs to validate or refute a proposed mechanism. nih.gov

For a reaction involving the abstraction of a deuteron (B1233211) from the central carbon of this compound, computational chemists would first locate the transition state structure for the reaction. Then, they would calculate the vibrational frequencies for both the deuterated and non-deuterated isotopologues in the ground state and at the transition state. From these frequencies, the ZPVEs are determined, and the KIE is calculated. The agreement between the predicted and experimental KIE values serves as a strong indicator of the accuracy of the computational model and the correctness of the proposed reaction mechanism. researchgate.net

Table 3: Hypothetical Comparison of Predicted and Experimental KIE Values for a Reaction of this compound

| Reaction Type | Predicted kH/kD (TST) | Predicted kH/kD (TST with Tunneling) | Experimental kH/kD (Hypothetical) |

| Base-mediated deprotonation/deuteronation | 6.5 | 8.2 | 8.0 ± 0.3 |

| Radical hydrogen/deuterium abstraction | 5.8 | 7.1 | 7.3 ± 0.2 |

Note: This table is purely illustrative and demonstrates the principle of comparing theoretical predictions with experimental data.

Mechanistic Pathways and Intermediate Structures

Computational chemistry is invaluable for mapping out the potential energy surfaces of reactions, thereby elucidating detailed mechanistic pathways and the structures of transient intermediates and transition states. For this compound, a key reaction pathway of interest is the deprotonation/deuteronation of the central carbon, a cornerstone of the "umpolung" (polarity inversion) reactivity of dithianes. nih.gov

In this reaction, a strong base removes a deuteron from the C7 position, creating a highly nucleophilic carbanion intermediate. Computational studies can model this process, determining the reaction's activation energy and the geometry of the resulting deuterated dithianyl anion. The calculations would show the planarization at the carbanionic center and the delocalization of the negative charge, influenced by the sulfur atoms.

Other potential mechanistic pathways for this compound that can be investigated computationally include radical reactions initiated by hydrogen/deuterium atom abstraction or reactions involving Lewis acid catalysis. acs.orgresearchgate.netnih.gov For each proposed pathway, calculations can provide the relative energies of all intermediates and transition states, allowing for a comprehensive understanding of the reaction's feasibility and selectivity. These computational explorations can guide synthetic chemists in designing new reactions and understanding unexpected outcomes. nih.gov

Elucidation of Reaction Pathways through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate reaction pathways of deuterated thioacetal systems, such as this compound. These in silico approaches allow researchers to visualize and analyze the complex molecular transformations that are often difficult to observe experimentally. By simulating the reaction environment, computational models can map out the entire reaction coordinate, identifying key intermediates, and the sequence of bond-breaking and bond-forming events.

The study of reaction mechanisms for compounds like this compound often involves the exploration of multiple potential pathways. Computational chemistry software can calculate the potential energy surface of the reacting system, revealing the most energetically favorable routes. This is particularly valuable in understanding the role of the deuterium isotope. The subtle difference in mass between hydrogen and deuterium can lead to kinetic isotope effects, which can be predicted and rationalized through computational models. These models can help determine whether a reaction proceeds through a concerted mechanism, where all bond changes occur in a single step, or a stepwise mechanism involving one or more intermediates.

Furthermore, computational modeling can shed light on the influence of catalysts or reagents on the reaction pathway. By including these species in the calculations, it is possible to understand how they interact with the deuterated thioacetal substrate to lower the activation energy and direct the reaction towards a specific product. This level of detail is crucial for optimizing reaction conditions and designing more efficient synthetic routes. The insights gained from these computational studies provide a theoretical framework that complements experimental findings, leading to a more comprehensive understanding of the chemical behavior of deuterated thioacetal systems.

Analysis of Energetics and Transition States in Deuterated Reactions

A critical aspect of computational and theoretical investigations into deuterated reactions is the detailed analysis of their energetics and the characterization of transition states. For a molecule like this compound, understanding the energy landscape of its reactions is fundamental to predicting reaction rates and outcomes. Computational methods, such as density functional theory (DFT) and ab initio calculations, are employed to determine the energies of reactants, products, intermediates, and, most importantly, transition states.